
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by its unique structure, which includes an isopropyl group, a pyridin-4-ylmethoxy group, and a pyrazole ring
Méthodes De Préparation
The synthesis of 1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the pyridin-4-ylmethoxy group: This can be done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with pyridin-4-ylmethanol in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and identify potential drug targets.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Isopropyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with the pyridin-3-ylmethoxy group instead of the pyridin-4-ylmethoxy group, which may result in different biological activities.
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s reactivity and interaction with biological targets.
1-Isopropyl-5-(pyridin-4-ylmethoxy)-1H-pyrazole-4-carboxamide: The carboxylic acid group is replaced with a carboxamide group, potentially altering the compound’s pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which can be distinct from those of its analogs.
Propriétés
| 1437433-29-8 | |
Formule moléculaire |
C13H15N3O3 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
1-propan-2-yl-5-(pyridin-4-ylmethoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-9(2)16-12(11(7-15-16)13(17)18)19-8-10-3-5-14-6-4-10/h3-7,9H,8H2,1-2H3,(H,17,18) |
Clé InChI |
YDQGAMBXZGCVOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C(C=N1)C(=O)O)OCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy)pyridin-3-amine](/img/structure/B11794605.png)
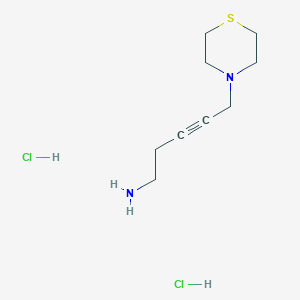
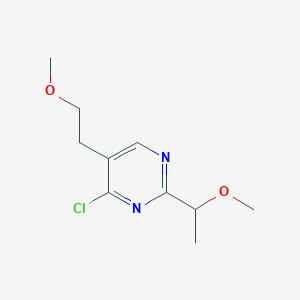


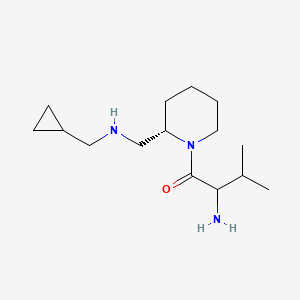
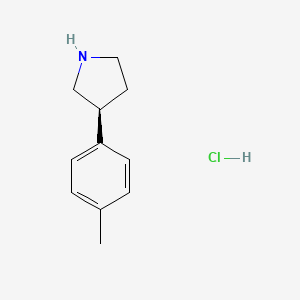
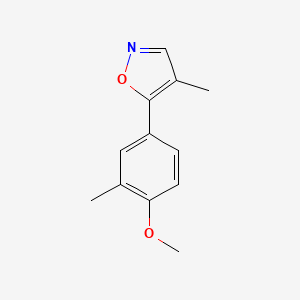
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methylbutanamide](/img/structure/B11794640.png)
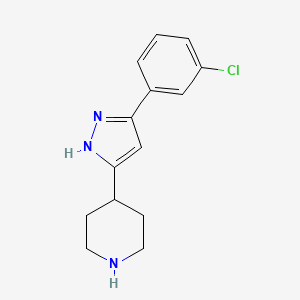
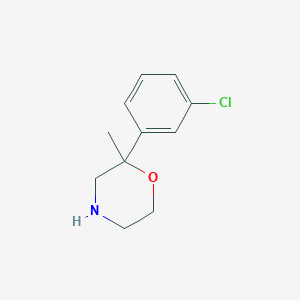
![3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11794656.png)
![2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11794663.png)
